N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide
Description
N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an oxetane ring, and an oxazole ring
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-10(16-12-7)11(14)13(8-2-3-8)9-5-15-6-9/h4,8-9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQHMHRPMPPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C2CC2)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, introduction of the cyclopropyl group, and incorporation of the oxetane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3,3-dimethyl-N-(oxetan-3-yl)-2-oxo-1H-indole-5-carboxamide
- N-cyclopropyl-N-(oxetan-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-3-methyl-N-(oxetan-3-yl)-1,2-oxazole-5-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and rings can result in different reactivity and interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
